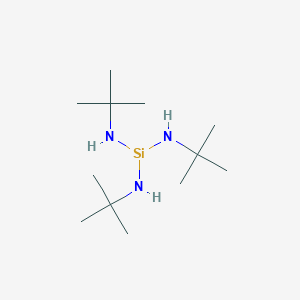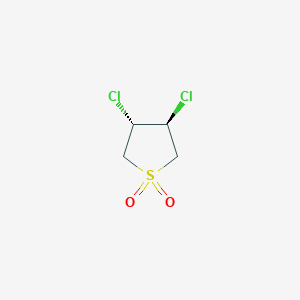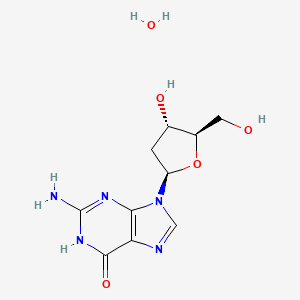
2,6-Dichloro-3-methyl-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of nitropyridines, such as this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H4Cl2N2O2 . The InChI code for this compound is 1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 207.01 and is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives
Structural and Spectroscopic Analysis
The structural features of pyridine derivatives obtained from 2,6-Dichloro-3-methyl-4-nitropyridine have been extensively studied using X-ray crystallography, IR, NMR, and electronic spectroscopy. These studies provide insights into the molecular geometry, electronic structure, and vibrational properties of the compounds. For example, the spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile reveals detailed information on its solid-state structure and optical properties, contributing to the understanding of its chemical behavior and potential applications (Marijana Jukić et al., 2010).
Electronic and NBO Analyses
Electronic properties, natural bond orbital (NBO) analyses, and molecular electrostatic potentials of derivatives have been investigated to understand their stability, reactivity, and charge distribution. These theoretical studies, based on density functional theory (DFT), offer valuable insights into the molecular properties that influence the behavior of compounds in various chemical reactions and their potential as materials with specific electronic properties (G. Velraj et al., 2015).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies, including FTIR and FT-Raman analyses, are pivotal in understanding the conformational and electronic structure of pyridine derivatives. These studies not only elucidate the molecular vibrations and conformations but also assist in the assessment of thermodynamic properties, offering a comprehensive understanding of the compounds' physical and chemical characteristics (V. Arjunan et al., 2012).
Nucleophilic Substitutions and Chemical Reactivity
This compound is involved in various nucleophilic substitutions, showcasing its reactivity and potential in synthesizing a wide range of novel compounds. These reactions are fundamental for creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The study of these reactions under different conditions sheds light on the compound's versatility and reactivity, opening new avenues for research and application (Einar J. Andreassen et al., 2004).
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H317, H319, and H335 . The precautionary statements associated with this compound are P261, P264, P271, P272, P280, P302+P352, P305+P351+P338, P312, P362, P403+P233, and P501 .
Mécanisme D'action
Target of Action
2,6-Dichloro-3-methyl-4-nitropyridine is an important pharmaceutical intermediate . It is used in the synthesis of anti-ulcer drugs such as pantoprazole and non-opioid central analgesics such as flupirtine . It is also used in the synthesis of thiazolidine-2,4-dione with hypoglycemic activity, and in the synthesis of HIV-1 reverse transcriptase inhibitors .
Mode of Action
It is known to undergo macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific pharmaceutical compounds it helps synthesize. For instance, when used in the synthesis of anti-ulcer drugs like pantoprazole, the resulting action could be the reduction of gastric acid secretion .
Propriétés
IUPAC Name |
2,6-dichloro-3-methyl-4-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSINFMDETPIEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)




![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)




